Optical Rotation: Definitive Chiral Identity Marker for (S)-1-(Ethylamino)propan-2-ol
The (S)-enantiomer exhibits a specific optical rotation of +17.7° (c=0.01 g/mL, EtOH, 20°C, 589 nm) . This quantitative value serves as the definitive identity marker, distinguishing it from the (R)-enantiomer, which would exhibit a negative rotation of approximately -17.7° under identical conditions, and from the racemate, which shows a net optical rotation of 0°.
| Evidence Dimension | Optical Rotation ([α]D²⁰) |
|---|---|
| Target Compound Data | +17.7° (c=0.01 g/mL, EtOH, 20°C, 589 nm) |
| Comparator Or Baseline | Racemate: ~0° (theoretical); (R)-enantiomer: ~ -17.7° (inferred) |
| Quantified Difference | Approximately 35.4° difference between enantiomers |
| Conditions | c=0.01 g/mL in ethanol, 20°C, 589 nm (sodium D-line) |
Why This Matters
This specific rotation value is the primary quantitative metric for verifying enantiomeric identity and purity upon receipt, ensuring the correct stereoisomer is used in chiral-sensitive applications.
